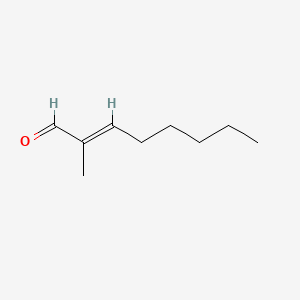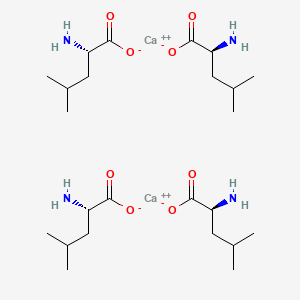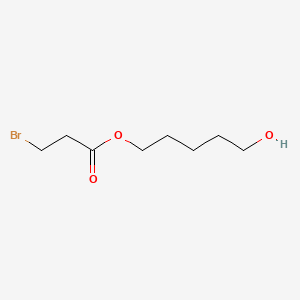![molecular formula C12H9BrN2 B12649316 6-bromo-1-methyl-9H-pyrido[3,4-b]indole CAS No. 18813-71-3](/img/structure/B12649316.png)
6-bromo-1-methyl-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Brom-1-methyl-9H-pyrido[3,4-b]indol ist eine Verbindung, die zur Klasse der Indol-Derivate gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Medikamenten vorkommen. Sie spielen eine entscheidende Rolle in der Zellbiologie und weisen verschiedene biologische Aktivitäten auf, darunter antivirale, entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Brom-1-methyl-9H-pyrido[3,4-b]indol beinhaltet typischerweise die Bromierung von 1-Methyl-9H-pyrido[3,4-b]indol. Dies kann unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel erreicht werden . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 6-Brom-1-methyl-9H-pyrido[3,4-b]indol sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnliche Bromierungsreaktionen mit optimierten Bedingungen für höhere Ausbeuten und Reinheit beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Brom-1-methyl-9H-pyrido[3,4-b]indol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Kaliumcarbonat.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Kupplungsreaktionen: Palladiumkatalysatoren und geeignete Liganden unter inerter Atmosphäre.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Indole ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
6-Brom-1-methyl-9H-pyrido[3,4-b]indol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich krebshemmender und antimikrobieller Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-1-methyl-9H-pyrido[3,4-b]indol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen oder dem mikrobiellen Wachstum beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1-methyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-bromo-1-methyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-bromo-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Methyl-9H-pyrido[3,4-b]indol: Die Stammverbindung ohne das Bromatom.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indol: Eine ähnliche Verbindung mit einer Methoxygruppe anstelle eines Bromatoms
Einzigartigkeit
6-Brom-1-methyl-9H-pyrido[3,4-b]indol ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen kann. Das Bromatom kann an verschiedenen Substitutionsreaktionen teilnehmen, wodurch die Verbindung zu einem vielseitigen Zwischenprodukt für die Synthese komplexerer Moleküle wird .
Eigenschaften
CAS-Nummer |
18813-71-3 |
|---|---|
Molekularformel |
C12H9BrN2 |
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
6-bromo-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H9BrN2/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,1H3 |
InChI-Schlüssel |
MGPZBLVKGVLQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


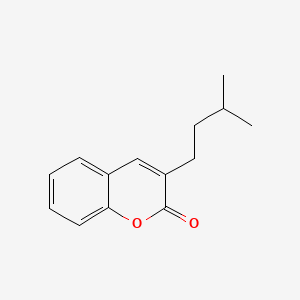

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
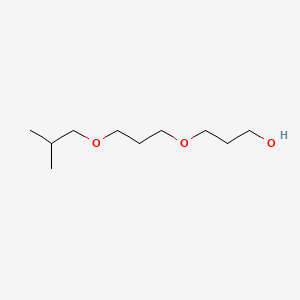
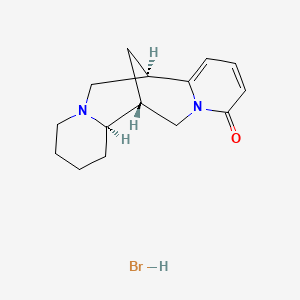
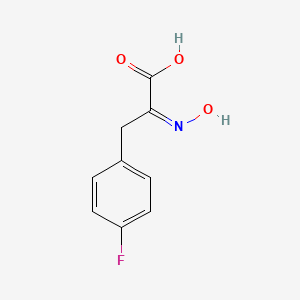

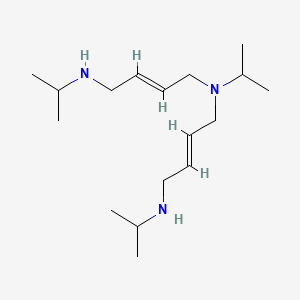
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)


